Dodecylbenzene
Overview
Description
Dodecylbenzene is a colorless liquid with a weak oily odor . It consists of a dodecyl group (C12H25) attached to a phenyl group (C6H5). It is a precursor to sodium dodecylbenzenesulfonate, a surfactant that is a key ingredient of household laundry detergents .
Synthesis Analysis
Dodecylbenzene and some related alkylbenzenes are produced industrially by alkylation of benzene with the corresponding alkenes in the presence of hydrogen fluoride or related acid catalysts . The resulting linear alkylbenzene compounds are sulfonated to give the corresponding sulfonic acids . In a study, a dodecylbenzene sulfonic acid (DBSA) doped-polyaniline (PANI) coated conductive viscose fiber (VCF) was prepared by chemical oxidation polymerization in an ethanol/water solution .Molecular Structure Analysis
The molecular formula of Dodecylbenzene is C18H30 . The structure of Dodecylbenzene can be viewed using Java or Javascript .Chemical Reactions Analysis
In a study, the oxidation of sodium dodecylbenzene sulfonate (SDBS) by an electro-Fenton system was researched . The results demonstrated that HO2· had a weak ability to oxidize SDBS; ·OH was the primary active substance for oxidizing SDBS . Dodecylbenzene can react exothermically with bases and with diazo compounds .Physical And Chemical Properties Analysis
Dodecylbenzene has a melting point of 3 °C, a boiling point of 148 °C/1 mmHg, and a flash point of 124 °C . It has a density of 0.86 and a refractive index of 1.48 . It is insoluble in water .Scientific Research Applications
Enhanced Oil Recovery
- Scientific Field : Petroleum Engineering .
- Application Summary : Sodium Dodecylbenzene Sulfonate (SDBS) is used in enhanced oil recovery (EOR). It reduces the oil/water interfacial tension, thereby improving oil displacement efficiency .
- Methods of Application : The effects of the branched structures of SDBS molecules on oil recovery are investigated by molecular dynamics method . Three SDBS isomers are constructed and their effect on oil recovery are analyzed and compared by MD simulation .
- Results or Outcomes : The relative density of oil molecules shows that SDBS molecule with benzene ring located near the center of alkyl chain has the best effect on oil displacement . Dynamic trajectories show that the water and SDBS molecules gradually occupy the calcite surface and replace the oil droplets .
Surface Tension Reduction
- Scientific Field : Chemical Engineering .
- Application Summary : Inorganic salt additives affect the surface tension of a Sodium Dodecylbenzene Sulfonate (SDBS) solution .
- Methods of Application : The surface tension of the mixed system of six common inorganic salt additives (NaCl, CaCl 2, AlCl 3, Na 2 SO 4, Na 2 CO 3, and NaHCO 3) and SDBS was measured . The effects of the inorganic salt types, surfactant concentrations and inorganic salt concentrations on the surface tension of the SDBS solution were studied .
- Results or Outcomes : Different inorganic salts had different effects on the surface tension of the SDBS solution . The order of effect of the six inorganic salts on the surface tension of the SDBS solution was CaCl 2 > NaCl > Na 2 SO 4 > NaHCO 3 > Na 2 CO 3 > AlCl 3 .
Multifunctional Surfactants in Oil-Field Chemistry
- Scientific Field : Oil-Field Chemistry .
- Application Summary : Sodium Dodecylbenzene Sulfonate (SDBS) is used to prepare multifunctional surfactants for use in oil-field chemistry . These surfactants can reduce the interfacial tension between oil and water, enhance emulsion ability, and improve oil-displacement efficiency .
- Methods of Application : Four products were obtained from SDBS and formaldehyde (40% solution) using a simple reaction . The products were characterized by TGA, IR, UV, and MS to confirm the major chemicals in each sample .
- Results or Outcomes : The new products could reduce the interfacial tension between oil and water in the experimental temperature range further compared to SDBS . The oil-displacement efficiencies of these products were obviously higher than that of SDBS, with the oil-displacement efficiency of one product (SDBS-2) being the best, with an efficiency of 25% .
Biodegradation in Water Environment
- Scientific Field : Environmental Science .
- Application Summary : Sodium Dodecylbenzene Sulfonate (DBS) is a widely used surfactant that is now found extensively in water bodies because of anthropogenic emissions . The degradation of DBS in the environment mainly relies on microorganisms .
- Methods of Application : In this study, Chlorella vulgaris was used to research the biodegradation process of DBS . The intermediate products were detected in real time by electrospray ionization mass spectrometry (ESI-MS) .
- Results or Outcomes : Some novel intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs, were detected . The process of DBS degradation consisted of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Synthesis of Dodecylbenzene via Alkylation
- Scientific Field : Chemical Engineering .
- Application Summary : Dodecylbenzene can be synthesized via the alkylation of benzene and 1-dodecene .
- Methods of Application : A desilication and secondary-crystallization strategy has been employed to fabricate hierarchically structured mesoporous Beta zeolites .
- Results or Outcomes : The details of the results or outcomes of this application are not specified in the sources .
Enhancing Thermophysical Properties of Paraffin/Graphene Nanoplatelet Phase Change Material
- Scientific Field : Material Science .
- Application Summary : Sodium Dodecylbenzene Sulfonate (SDBS) is used as a surfactant to enhance the thermophysical properties of a paraffin/graphene nanoplatelet phase change material .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .
Safety And Hazards
Dodecylbenzene is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 . It is advised to avoid release to the environment . If inhaled, it is recommended to get fresh air and rest . If it comes in contact with skin, it is advised to remove contaminated clothes and rinse and then wash skin with water and soap .
properties
IUPAC Name |
dodecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |
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InChI Key |
KWKXNDCHNDYVRT-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C18H30, Array | |
Record name | DODECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID7026994 | |
Record name | Dodecylbenzene | |
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Molecular Weight |
246.4 g/mol | |
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Physical Description |
Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |
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Flash Point |
275 °F (NTP, 1992), 285 °F, 140.6 °C | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |
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Vapor Pressure |
211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Product Name |
Dodecylbenzene | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |
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Record name | Benzene, mono-C10-14-alkyl derivs. | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLDODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AX003680 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DODECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
19.4 °F (NTP, 1992), 3 °C | |
Record name | DODECYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DODECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.